N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide
Description
This compound is a structurally complex amide derivative featuring a 3,4,5-trimethoxybenzamide core linked to a piperazine ring substituted with a 4-fluorophenyl group and a furan-2-yl ethyl moiety. Its design integrates pharmacophores associated with receptor binding (piperazine for neurotransmitter receptor interactions) and metabolic stability (trimethoxybenzamide and furan groups) .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O5/c1-32-23-15-18(16-24(33-2)25(23)34-3)26(31)28-17-21(22-5-4-14-35-22)30-12-10-29(11-13-30)20-8-6-19(27)7-9-20/h4-9,14-16,21H,10-13,17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTYQHUPDVHYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. The compound integrates a piperazine ring, a furan moiety, and a trimethoxybenzamide structure, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃F₁N₃O₄, with a molecular weight of approximately 367.39 g/mol. The presence of the fluorophenyl group is particularly noteworthy as it can influence the compound's interaction with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antipsychotic and antidepressant agent.
Antidepressant and Antipsychotic Effects
- Mechanism of Action : The compound is believed to act on neurotransmitter systems in the brain, particularly by modulating serotonin and dopamine receptors. This modulation can lead to improvements in mood and reductions in anxiety.
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Case Studies :
- In animal models, compounds with similar structures have shown significant antidepressant-like effects in the forced swim test and tail suspension test, indicating their potential efficacy in treating depressive disorders.
- A specific study demonstrated that derivatives of piperazine exhibited notable activity against anxiety-related behaviors in rodents, suggesting that this class of compounds may be beneficial for anxiety disorders as well .
In Vitro Studies
In vitro evaluations have shown that this compound exhibits:
- Antimicrobial Activity : Preliminary screening indicated moderate antibacterial activity against various strains, which may be attributed to its structural components that interact with bacterial cell membranes.
In Vivo Studies
In vivo studies have reported:
- Anticonvulsant Properties : Similar compounds have been evaluated for their anticonvulsant properties using models like the maximal electroshock seizure (MES) test. These studies suggest that the compound may possess protective effects against seizures .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of specific functional groups:
| Functional Group | Effect on Activity |
|---|---|
| Fluorophenyl Group | Enhances receptor binding affinity |
| Piperazine Ring | Contributes to CNS activity |
| Trimethoxy Substituents | Modulates lipophilicity and bioavailability |
Research indicates that modifications to the piperazine or benzamide portions can significantly alter the biological activity, suggesting pathways for further optimization in drug design .
Scientific Research Applications
Medicinal Chemistry Applications
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Therapeutic Agent Development :
- The compound is being investigated for its potential as a therapeutic agent in treating neurological disorders such as depression and anxiety. Its interaction with serotonin and dopamine receptors suggests it could modulate neurotransmission pathways effectively .
- Anticancer Activity :
Pharmacological Studies
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Receptor Binding Studies :
- The compound serves as a tool in pharmacological research to investigate receptor binding affinities and activities, particularly concerning the serotonin (5-HT) and dopamine (D) receptor systems. This research is crucial for understanding its potential effects on mood and cognition .
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Neurotransmission Modulation :
- By binding to neurotransmitter receptors, the compound may influence various pharmacological effects, including alterations in mood and behavior. This makes it a candidate for further studies in psychopharmacology .
Biological Studies
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Cell Signaling Research :
- N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide can be utilized in biological studies to explore cell signaling pathways and neurotransmission mechanisms. Its structural properties allow it to serve as a valuable tool compound in these investigations .
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Potential for New Material Development :
- The unique structure of this compound positions it as a candidate for developing new materials with specific chemical properties that could be beneficial in various industrial applications .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs from the evidence, focusing on structural features , physicochemical properties , and research findings .
Structural Features
Key Observations :
- The target compound is unique in combining 3,4,5-trimethoxybenzamide with a piperazine-4-fluorophenyl group and furan-2-yl ethyl side chain.
- Analogs in –4 retain the 3,4,5-trimethoxybenzamide core but lack the piperazine-fluorophenyl motif, instead incorporating hydrazine, isopropylamino, or acryloyl groups .
- Compounds with piperazine (e.g., 3a, 4o) prioritize receptor targeting (e.g., dopamine D3, antibacterial quinolones) but differ in core scaffolds .
Physicochemical Properties
Key Observations :
- The target compound’s 3,4,5-trimethoxybenzamide and piperazine groups may enhance solubility compared to purely lipophilic analogs (e.g., 6b) but reduce it relative to polar derivatives (e.g., 4a) .
- Piperazine-containing compounds (e.g., 3a, 4o) exhibit lower molecular weights (~500–600 g/mol) compared to hydrazine-based analogs (~780 g/mol) .
Key Observations :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves coupling a piperazine-furan intermediate with a 3,4,5-trimethoxybenzamide moiety. Key steps include:
- Nucleophilic substitution for piperazine ring formation under reflux with K₂CO₃ in acetonitrile (reaction time: 4–5 hours) .
- Amide bond formation using coupling agents like HBTU or BOP in THF, with Et₃N as a base, followed by purification via silica gel chromatography (eluent: 10% MeOH/CH₂Cl₂) .
- Yield optimization strategies: Controlled stoichiometry of electrophiles (e.g., 4-(chloromethyl)benzamide derivatives) and extended reflux times to ensure complete substitution .
Q. Which analytical techniques are most effective for confirming structural integrity and stereochemistry?
- 1H/13C NMR : Resolves aromatic proton environments (e.g., furan C–H at δ 6.27–6.42 ppm) and trimethoxybenzamide signals (δ 3.71–3.85 ppm for OCH₃) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Chiral HPLC : Essential for confirming stereochemistry in asymmetric piperazine derivatives .
Q. How does the compound’s solubility and stability vary under different pH conditions?
- Solubility : Poor in aqueous buffers; use DMSO for stock solutions. Enhanced in polar aprotic solvents (e.g., THF) due to the trimethoxybenzamide group .
- Stability : Susceptible to hydrolysis in acidic/basic conditions; store at –20°C in anhydrous environments. Monitor via LC-MS for degradation products (e.g., free benzamide) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate dopamine receptor binding affinity and selectivity?
- Radioligand displacement assays : Use [³H]spiperone for D2/D3 receptor binding in transfected HEK-293 cells. Compare IC₅₀ values with reference antagonists (e.g., haloperidol) .
- Functional selectivity : Measure cAMP inhibition via BRET assays to assess Gi/o coupling efficiency .
- Structural analogs : Replace the 4-fluorophenyl group with 2,3-dichlorophenyl to probe steric effects on D3 vs. D2 selectivity .
Q. What strategies resolve contradictions in reported biological activities of analogs with varying substituents?
- Comparative SAR studies : Systematically modify the furan or piperazine moiety and assess changes in receptor binding (e.g., LogP adjustments for blood-brain barrier penetration) .
- Molecular dynamics simulations : Model interactions with receptor binding pockets (e.g., hydrophobic interactions with TM5 of dopamine receptors) to explain potency variations .
- Meta-analysis : Cross-reference datasets from analogs like N-(3,4-dimethoxyphenethyl) derivatives to identify consistent trends in activity .
Q. What in silico approaches predict metabolic stability and off-target interactions?
- CYP450 metabolism prediction : Use SwissADME to identify vulnerable sites (e.g., demethylation of methoxy groups) .
- Docking studies : Autodock Vina or Schrödinger Suite to simulate binding to off-targets like serotonin receptors (5-HT1A) .
- Pharmacophore modeling : Map electron-rich regions (furan, benzamide) to prioritize derivatives with reduced hERG channel affinity .
Q. How can discrepancies in cytotoxicity profiles between in vitro and in vivo models be addressed?
- Metabolite identification : LC-MS/MS profiling of hepatic microsome incubations to detect reactive intermediates (e.g., quinone-imine formation) .
- Toxicogenomics : RNA-seq of treated cell lines to identify upregulated apoptosis pathways (e.g., Bax/Bcl-2 ratio) .
- Species-specific differences : Compare murine vs. human CYP3A4 metabolism rates using recombinant enzymes .
Methodological Considerations
- Purification challenges : Use reverse-phase HPLC (C18 column, gradient: 20–90% MeCN/H₂O) to separate diastereomers in asymmetric piperazine derivatives .
- Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to confirm regiochemistry in complex analogs .
- Contradiction mitigation : Replicate key assays (e.g., receptor binding) under standardized conditions (pH 7.4, 1% DMSO) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
